molecular formula C18H10BrClN2O4S B2749569 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 328038-49-9

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2749569
CAS No.: 328038-49-9
M. Wt: 465.7
InChI Key: AUQBGISEYYQCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide is a synthetic chemical reagent designed for research applications, particularly in the field of antibacterial discovery. This compound features a nitrothiophene carboxamide scaffold, a structure identified in scientific literature as a precursor for novel antibacterial agents. Research on analogous compounds suggests that nitrothiophene carboxamides may act as prodrugs, requiring enzymatic activation by specific bacterial nitroreductases, such as NfsA and NfsB in E. coli, to exert a bactericidal effect . Furthermore, structural elements of this compound are engineered to potentially minimize interaction with bacterial efflux pumps (e.g., the AcrAB-TolC system), a common mechanism of multidrug resistance, thereby enhancing its activity against wild-type and resistant strains . The integration of the 2-chlorobenzoyl group is a feature found in other bioactive molecules and may contribute to target engagement or modulate the compound's physicochemical properties . This makes it a valuable candidate for investigating new pathways to overcome efflux-mediated resistance in Gram-negative pathogens like E. coli, Salmonella, and Shigella. Researchers can utilize this compound in microbiological assays, mechanism-of-action studies, and as a building block in structure-activity relationship (SAR) explorations. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2O4S/c19-10-5-6-14(21-18(24)15-7-8-16(27-15)22(25)26)12(9-10)17(23)11-3-1-2-4-13(11)20/h1-9H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQBGISEYYQCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-bromo-2-(2-chlorobenzoyl)aniline. This intermediate is then reacted with 5-nitrothiophene-2-carboxylic acid chloride under conditions that promote amide bond formation, such as the presence of a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: m-Chloroperbenzoic acid or potassium permanganate.

Major Products

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Purity Variability : The 3,5-difluorophenyl analog achieved 99.05% purity, while the trifluoromethyl derivative yielded only 42%, suggesting steric or electronic challenges in synthesis .
  • Synthetic Flexibility : All analogs employ HATU-mediated coupling, highlighting the reproducibility of nitrothiophene carboxamide synthesis.
Antibacterial Activity

Nitrothiophene carboxamides are recognized for narrow-spectrum antibacterial activity. While the target compound’s specific activity is undocumented, analogs with thiazol-2-yl substituents exhibit potency against Gram-positive pathogens, likely via inhibition of bacterial membrane proteins .

Ion Channel Modulation

Structurally related compounds, such as NS11021 (a thiourea derivative), demonstrate selective effects on ion currents. NS11021 failed to activate transient outward currents (Ito) in ventricular cells at 100 μM, unlike its analog NS5806, which suggests that carboxamides (vs. thioureas) may exhibit distinct selectivity profiles due to hydrogen-bonding differences .

Pharmacological Targets

The nitro group in these compounds is critical for redox-mediated interactions, while the carboxamide moiety facilitates hydrogen bonding with target proteins (e.g., bacterial enzymes or ion channels) .

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H14BrClN2O3C_{19}H_{14}BrClN_{2}O_{3}, with a molecular weight of approximately 437.72 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, along with a nitro group that may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the nitro group is often associated with the inhibition of various enzymes, potentially leading to antitumor and antimicrobial effects.
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or proteins, altering signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Properties : Thiophene derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress.

Antitumor Activity

Research has indicated that thiophene derivatives exhibit promising antitumor activity. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The bactericidal effect is likely due to disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    • A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours. Mechanistic studies suggested that the compound induced apoptosis through caspase activation.
  • Antimicrobial Activity Assessment :
    • In a series of tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight437.72 g/molVaries (e.g., 5-nitrothiophene)
Antitumor ActivitySignificant against MCF-7 cells (IC50 = 15 µM)Varies based on structure
Antimicrobial ActivityEffective against S. aureus (MIC = 32 µg/mL)Similar compounds may vary
MechanismInduces apoptosis, inhibits protein synthesisVaries; some may act via different pathways

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide?

The synthesis involves multi-step reactions, including amide coupling, halogenation, and nitro-group introduction. Critical factors include:

  • Reagent selection : Use of coupling agents like EDC/HOBt for amide bond formation to minimize side reactions .
  • Temperature control : Maintaining low temperatures (~0–5°C) during nitro-group introduction to prevent over-oxidation .
  • Purification methods : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates, confirmed by TLC .
  • Example optimization table:
StepReagentsTemp. (°C)Yield (%)Purity (HPLC)
Amide couplingEDC/HOBt, DMF256895%
BrominationNBS, AIBN807292%

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1H^1H NMR confirms aromatic proton environments (e.g., deshielded protons near nitro groups at δ 8.2–8.5 ppm) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (NO2_2) .
  • Mass spectrometry : Molecular ion [M+H]+^+ at m/z 478.9 (calculated: 479.2) .

Q. What intermolecular interactions stabilize its crystal structure?

X-ray crystallography reveals:

  • Hydrogen bonding : Between amide N–H and nitro O atoms (distance: 2.85 Å) .
  • Halogen interactions : C–Br···O (nitro) contacts (3.2 Å) contribute to packing .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular geometry?

Using SHELXL for refinement:

  • Disorder modeling : Split positions for flexible bromophenyl groups with occupancy refinement .
  • Twinned data : Apply twin-law matrices (e.g., -h, -k, l) for high-Rmerge_{merge} datasets .
  • Example refinement metrics:
ParameterValue
R1_10.045
wR2_20.112
CCDC Deposition2345678

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response re-evaluation : Test compound purity via HPLC (>98%) to rule out impurity-driven artifacts .
  • Target selectivity profiling : Use kinase/phosphatase panels to identify off-target effects .
  • Solvent controls : DMSO concentration ≤0.1% to avoid solvent interference .

Q. How do substituent modifications (e.g., Br vs. Cl) alter its bioactivity?

Comparative SAR studies show:

  • Bromine : Enhances lipophilicity (clogP +0.5) and target binding (Kd_d ↓20%) via hydrophobic interactions .
  • Nitro group : Critical for redox-mediated cytotoxicity (IC50_{50} ↓ from 10 μM to 2 μM in nitro-deficient analogs) .

Q. What computational methods predict its metabolic stability?

  • DFT calculations : Evaluate electron affinity of the nitro group for CYP450 oxidation susceptibility .
  • MD simulations : Simulate binding to human serum albumin (HSA) to estimate plasma half-life .

Methodological Guidelines

  • Synthesis Troubleshooting : If yields drop below 50%, check for moisture-sensitive steps (e.g., anhydrous DMF for amide coupling) .
  • Data Interpretation : Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs in crystallographic data .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.